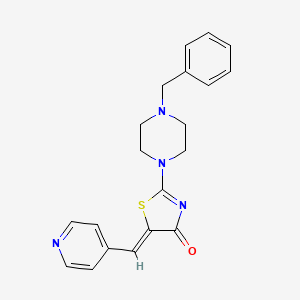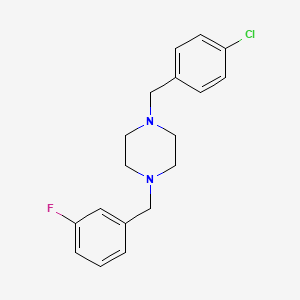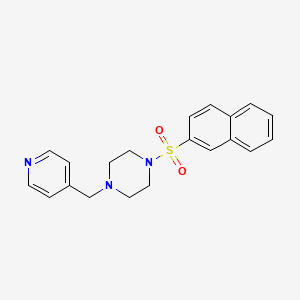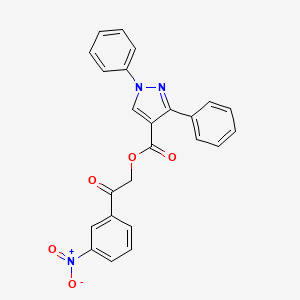
(5Z)-2-(4-benzylpiperazin-1-yl)-5-(pyridin-4-ylmethylidene)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BENZYLPIPERAZINO)-5-(4-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine moiety, and a thiazolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERAZINO)-5-(4-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolone core, followed by the introduction of the pyridine and piperazine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-BENZYLPIPERAZINO)-5-(4-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(4-BENZYLPIPERAZINO)-5-(4-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-BENZYLPIPERAZINO)-5-(4-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4-BENZYLPIPERAZINO)-5-(4-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE include other thiazolone derivatives, piperazine-containing molecules, and pyridine-based compounds. Examples include:
- 2-(4-METHYLPIPERAZINO)-5-(4-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE
- 2-(4-BENZYLPIPERAZINO)-5-(4-PYRIDYLMETHYLENE)-1,3-OXAZOL-4-ONE
Uniqueness
The uniqueness of 2-(4-BENZYLPIPERAZINO)-5-(4-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities
Propiedades
Fórmula molecular |
C20H20N4OS |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
(5Z)-2-(4-benzylpiperazin-1-yl)-5-(pyridin-4-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H20N4OS/c25-19-18(14-16-6-8-21-9-7-16)26-20(22-19)24-12-10-23(11-13-24)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2/b18-14- |
Clave InChI |
UJTVHUGPOKAYTM-JXAWBTAJSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C/C4=CC=NC=C4)/S3 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=NC=C4)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B10878590.png)
![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878597.png)
![2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine](/img/structure/B10878598.png)


![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878612.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10878622.png)

![Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10878630.png)
![7-benzyl-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878632.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10878646.png)

![(2E)-3-(1,3-benzodioxol-5-yl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B10878649.png)

